Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 91189-59-2
VCID: VC21342734
InChI: InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 370.2 g/mol

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 91189-59-2

Cat. No.: VC21342734

Molecular Formula: C17H17Cl2NO4

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 91189-59-2

CAS No. 91189-59-2
Molecular Formula C17H17Cl2NO4
Molecular Weight 370.2 g/mol
IUPAC Name dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3
Standard InChI Key VEACAIASCBTOFS-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Structural Characteristics and Classification

Chemical Identity and Basic Properties

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine family, characterized by a partially hydrogenated pyridine ring with distinctive substitution patterns. The compound features a central 1,4-dihydropyridine heterocyclic core with specific substitutions: methyl groups at positions 2 and 6, methyl carboxylate groups at positions 3 and 5, and a 2,3-dichlorophenyl moiety at position 4. This molecular architecture is characteristic of numerous compounds with established pharmacological properties, particularly those demonstrating cardiovascular activity.

Molecular Architecture and Conformational Analysis

Synthesis and Preparation Methodologies

Hantzsch Synthesis Approach

The most probable synthetic route for obtaining Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would be through the classic Hantzsch pyridine synthesis. This well-established multicomponent reaction would involve the condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate in appropriate molar ratios (typically 1:2:1) . The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization steps to form the dihydropyridine ring system.

The synthesis protocol would typically involve:

  • Combination of reactants in ethanol as solvent

  • Refluxing until color change indicates reaction completion (approximately one hour)

  • Cooling to induce crystallization

  • Extraction with an appropriate solvent (such as diethyl ether)

  • Purification through recrystallization

Purification and Characterization Techniques

Purification of the crude product would involve thin-layer chromatography (TLC) to assess purity, followed by recrystallization using an appropriate solvent system such as acetone-benzene mixtures. For analogous compounds, acetone-benzene in a 3:1 ratio has proven effective for growing single crystals suitable for X-ray diffraction analysis . The final compound would be characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

Fundamental Physical Parameters

The physicochemical properties of Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be predicted based on closely related 1,4-dihydropyridine derivatives. The following table presents estimated physical parameters for this compound:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₁₉H₁₉Cl₂NO₄Structural composition
Molecular Weight396.27 g/molCalculated from formula
Physical AppearanceCrystalline solidTypical for this class
Melting Point165-170°CBased on similar derivatives
Boiling Point~490-500°CPredicted from similar compounds
Density~1.2-1.3 g/cm³Based on related structures
SolubilitySoluble in organic solvents (acetone, benzene, chloroform); poorly soluble in waterCharacteristic of this compound class

Crystallographic Considerations

Based on the crystal structure of related compounds, this molecule would likely crystallize in a monoclinic space group, similar to its diethyl analog which crystallizes in the P2₁/c space group . The crystal packing would be influenced by hydrogen bonding, particularly involving the N-H group of the dihydropyridine ring. In similar structures, molecules form chains through N-H···O hydrogen bonds, with additional stabilization from intramolecular C-H···O interactions .

Comparative Analysis with Structural Analogs

Structural Variations and Their Implications

Comparing Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with its structural analogs reveals subtle differences that may impact physicochemical and biological properties:

CompoundKey DifferencesPotential Impact
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateEthyl esters instead of methyl; 2,4-dichloro substitutionDifferent lipophilicity and metabolic stability; altered electron distribution
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateEthyl esters; nitro group instead of chlorinesDifferent electronic properties; potential hydrogen bonding patterns
Nifedipine and derivativesDifferent aryl substitution patternsEstablished calcium channel blockers with specific cardiovascular effects

Molecular Interactions and Binding Characteristics

The specific positioning of the 2,3-dichlorophenyl group in the target compound creates a unique electronic environment. In similar structures, the dichlorophenyl ring adopts a nearly perpendicular orientation relative to the dihydropyridine core due to steric interactions with the carboxylate groups . This spatial arrangement is critical for receptor interactions and likely influences the compound's binding affinity to potential biological targets.

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